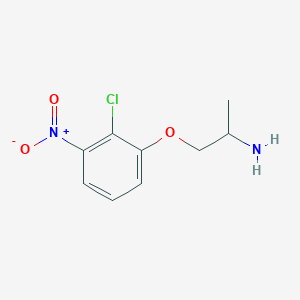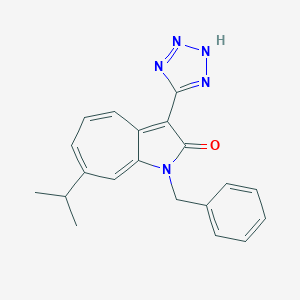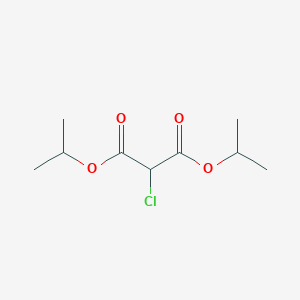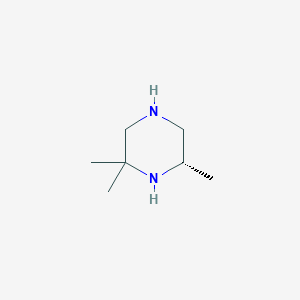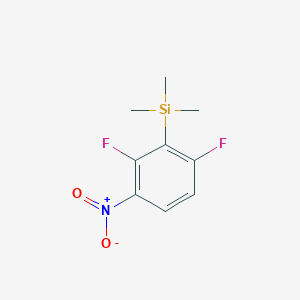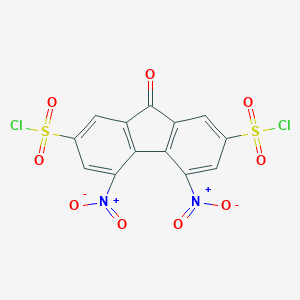
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride is a chemical compound that has been extensively used in scientific research due to its unique properties. This compound is also known as DNFDSC and is used in various biochemical and physiological studies. DNFDSC is a highly reactive compound that is used in the synthesis of various other compounds.
Mechanism Of Action
DNFDSC is a highly reactive compound that reacts with various functional groups such as amines, hydroxyls, and thiols. The reaction of DNFDSC with these functional groups produces a fluorescent compound that can be used in various studies such as enzyme kinetics and protein-protein interactions.
Biochemical And Physiological Effects
DNFDSC has been used in various biochemical and physiological studies to understand the mechanism of action of various enzymes and proteins. This compound is used to study the binding affinity of various ligands to proteins and enzymes. DNFDSC is also used to study the kinetics of various enzymatic reactions.
Advantages And Limitations For Lab Experiments
DNFDSC is a highly reactive compound that has various advantages and limitations for lab experiments. The advantages of using DNFDSC in lab experiments include its high reactivity, specificity, and sensitivity. However, the limitations of using DNFDSC in lab experiments include its toxicity, instability, and low solubility.
Future Directions
There are various future directions for the use of DNFDSC in scientific research. One future direction is the development of new fluorescent dyes and enzyme inhibitors using DNFDSC as a starting material. Another future direction is the use of DNFDSC in the development of new diagnostic tools for various diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, DNFDSC is a highly reactive compound that has been extensively used in scientific research. This compound is used in the synthesis of various other compounds and is also used as a reagent in various biochemical and physiological studies. DNFDSC has various advantages and limitations for lab experiments, and there are various future directions for the use of this compound in scientific research.
Synthesis Methods
The synthesis of DNFDSC involves the reaction of 4,5-dinitrofluorenone with sulfuric acid and chlorosulfonic acid. The reaction takes place under controlled conditions and produces a highly reactive compound that is purified through various techniques such as column chromatography.
Scientific Research Applications
DNFDSC has been extensively used in scientific research due to its unique properties. This compound is used in the synthesis of various other compounds such as fluorescent dyes and enzyme inhibitors. DNFDSC is also used as a reagent in various biochemical and physiological studies.
properties
IUPAC Name |
4,5-dinitro-9-oxofluorene-2,7-disulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Cl2N2O9S2/c14-27(23,24)5-1-7-11(9(3-5)16(19)20)12-8(13(7)18)2-6(28(15,25)26)4-10(12)17(21)22/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTSDYIBTIKQHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)S(=O)(=O)Cl)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Cl2N2O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371272 |
Source


|
| Record name | 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride | |
CAS RN |
192208-60-9 |
Source


|
| Record name | 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

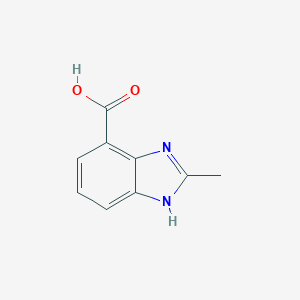



acetic acid](/img/structure/B66199.png)
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)
